molecular formula C13H21N5O B2930615 N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 1795470-90-4

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2930615
CAS No.: 1795470-90-4
M. Wt: 263.345
InChI Key: NCWHDIDBJLERQE-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are characterized by a five-membered ring containing three nitrogen atoms. This compound, in particular, features a cyclohexyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a 1H-1,2,3-triazol-1-yl group and a carboxamide group.

Synthetic Routes and Reaction Conditions:

  • Click Chemistry: One common synthetic route involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.

  • Cycloaddition Reaction: The reaction typically requires a copper(I) catalyst and is performed in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods:

  • Large-Scale Synthesis: For industrial-scale production, continuous flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring or the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carbonyl groups.

  • Reduction Products: Reduction can result in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its triazole ring is particularly useful in click chemistry applications. Biology: Triazoles are known for their antimicrobial properties, and this compound may be investigated for its potential use as an antimicrobial agent. Medicine: The compound's biological activity can be explored for drug discovery and development, particularly in the treatment of infections or other diseases. Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Future Directions

The 1,2,3-triazole moiety plays a vital role in pharmaceuticals and agrochemicals . The chemistry of the compounds containing this moiety underwent substantial growth over the past decades . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the future directions of “N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide” could be in these areas.

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole Analogs: These compounds share the triazole ring structure but may have different substituents or functional groups.

  • Pyrrolidine Derivatives: Other pyrrolidine derivatives may have different substituents on the pyrrolidine ring.

  • Cyclohexyl Compounds: Compounds with cyclohexyl groups attached to different heterocyclic rings.

Uniqueness: The uniqueness of N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-cyclohexyl-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c19-13(15-11-4-2-1-3-5-11)17-8-6-12(10-17)18-9-7-14-16-18/h7,9,11-12H,1-6,8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWHDIDBJLERQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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